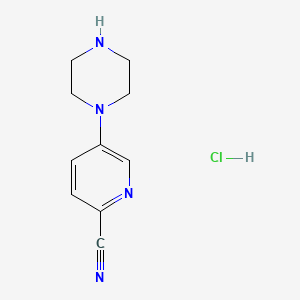

5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride

Description

5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a piperazine moiety at the 5-position and a nitrile group at the 2-position, with a hydrochloride salt form. The nitrile group enhances metabolic stability and may influence intermolecular interactions in biological systems.

Propriétés

IUPAC Name |

5-piperazin-1-ylpyridine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-7-9-1-2-10(8-13-9)14-5-3-12-4-6-14;/h1-2,8,12H,3-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVQFUBJVOZZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced derivatives .

Applications De Recherche Scientifique

Scientific Research Applications of 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride

5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. Its unique combination of pyridazine and piperazine moieties gives it distinct chemical and biological properties, making it valuable for various research and industrial uses.

Chemical Reactions and Building Block

5-(Piperazin-1-yl)pyridine-2-carbonitrile can be used as a building block for synthesizing more complex molecules. It undergoes various chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

The products of these reactions depend on the specific conditions and reagents used.

This compound is studied for its potential biological activities, including antimicrobial and antiviral properties . Pyridine compounds, including 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride, have demonstrated therapeutic properties such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic effects . The presence of an additional heterocycle compared to the pyridine one in the bioactive molecule can intensify the therapeutic properties of antimicrobial and antiviral agents and widen their range .

Medical Applications and Case Studies

5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride is investigated for its potential therapeutic effects in treating various diseases.

- Treatment of IPAH: Studies have shown that treatment with TRPC6 inhibitors, including compounds similar to 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride, led to a marked decrease in cell proliferation and calcium influx in PASMCs from IPAH patients. This suggests a potential therapeutic pathway for managing IPAH through modulation of TRPC6 activity.

- Schistosomiasis Intervention: Research on the anti-schistosomal properties of a similar compound revealed that it could inhibit the transformation stages of S. mansoni, providing a basis for developing new schistosomicides.

Interaction with Molecular Targets

Mécanisme D'action

The mechanism of action of 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Structural Analysis

- Piperazine Connectivity : The target compound shares a piperazine group with Ziprasidone-related compounds and 5-(piperazin-1-yl)benzofuran-2-carboxamide. However, its pyridine-nitrine core distinguishes it from benzofuran or benzoisothiazolyl systems in analogs .

- Substituent Effects : The nitrile group in the target compound may enhance polarity and metabolic stability compared to carboxamide (vivarodone precursor) or thiazolidinedione (pioglitazone) groups, which are prone to hydrolysis .

- Salt Forms: Hydrochloride salts are common across these compounds for improved solubility, contrasting with dihydrobromide salts in Enamine’s dihydropyridinone derivative .

Pharmacological and Industrial Relevance

- However, the nitrile group may redirect binding specificity compared to carboxamide or thiazolidinedione moieties.

- Thermodynamic Stability : The nitrile group likely increases thermal stability relative to ester or amide-containing analogs, aligning with industrial preferences for robust intermediates .

Activité Biologique

5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride, with the CAS number 1174207-49-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a pyridine ring with a carbonitrile functional group. Its molecular formula is and it has a molecular weight of approximately 199.65 g/mol. The presence of the piperazine ring is crucial as it often contributes to the pharmacological properties of compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride. Research indicates that compounds containing the pyridine nucleus exhibit notable antibacterial and antifungal activities. For instance, derivatives have been shown to possess minimum inhibitory concentrations (MICs) in the range of 0.5 to 64 μg/mL against various bacterial strains such as E. coli and S. aureus .

Antiviral Properties

In light of the COVID-19 pandemic, there has been an increased focus on the antiviral potential of pyridine-based compounds. The structural characteristics of 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride suggest it may interact with viral proteins or host cell receptors, potentially inhibiting viral replication .

The mechanism by which 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride exerts its biological effects involves several pathways:

- Interaction with Receptors : The piperazine moiety may facilitate binding to various receptors, including serotonin receptors, influencing neurotransmitter activity .

- Inhibition of Enzymes : Similar compounds have demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX), leading to reduced inflammation and pain .

- Antimicrobial Mechanisms : The carbonitrile group may enhance the compound's ability to disrupt bacterial cell wall synthesis or function through interference with metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

- Study on Antibacterial Activity : A study reported that a series of pyridine derivatives exhibited strong antibacterial activity against multi-drug resistant strains, suggesting that modifications in structure can enhance efficacy .

- Antiviral Screening : Another research effort focused on synthesizing and screening pyridine derivatives for antiviral activity against SARS-CoV-2, indicating promising results for further development .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.

- Work in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

- Store the compound in a sealed container under dry, ventilated conditions at room temperature to prevent degradation .

- Avoid contact with incompatible materials (e.g., strong oxidizers) and electrostatic discharge during transfer .

Q. How can researchers confirm the structural integrity of synthesized 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with literature data, focusing on shifts for the piperazine ring (δ 2.5–3.5 ppm) and pyridine-carbonitrile moiety (δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in polar solvents (e.g., ethanol/water) and analyze lattice parameters and bond angles .

Q. What solvents are suitable for dissolving 5-(Piperazin-1-yl)pyridine-2-carbonitrile hydrochloride?

- Methodological Answer :

- Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are ideal for dissolution due to the compound’s ionic hydrochloride salt form.

- Test solubility incrementally: Start with 1 mg/mL in DMSO, then dilute with aqueous buffers (pH 4–7) for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches of the compound?

- Methodological Answer :

- Impurity Profiling : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to identify byproducts. Compare retention times with reference standards .

- Thermogravimetric Analysis (TGA) : Assess thermal stability to detect residual solvents or decomposition products affecting spectral purity .

- Cross-validate with Alternative Techniques : Combine IR spectroscopy and elemental analysis to rule out hydration or salt-form inconsistencies .

Q. What strategies optimize the reaction yield during piperazine ring formation in the synthesis of this compound?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Use lower temperatures (0–5°C) to favor piperazine ring closure over side reactions.

- Catalysis : Introduce Lewis acids (e.g., ZnCl) to activate electrophilic sites on the pyridine-carbonitrile precursor.

- Solvent Optimization : Test polar solvents (e.g., acetonitrile) to stabilize intermediates and reduce byproduct formation .

Q. How does the hydrochloride salt form influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- De-salting Protocol : Pre-treat the compound with a weak base (e.g., NaHCO) to liberate the free base, enhancing nucleophilicity for Suzuki-Miyaura or Buchwald-Hartwig reactions.

- In Situ Monitoring : Use -NMR (if fluorinated reagents are employed) to track reaction progress and adjust stoichiometry dynamically .

Q. What analytical methods are recommended for assessing batch-to-batch consistency in large-scale synthesis?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., CHClN) with <2 ppm error.

- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity to ensure stability during storage and handling .

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to a reference batch to detect polymorphic variations .

Data Contradiction and Troubleshooting

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- pH-Dependent Stability Study : Incubate the compound in buffers (pH 1–6) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., free piperazine or pyridine fragments) .

- Mechanistic Insight : Use density functional theory (DFT) calculations to predict protonation sites and susceptibility to hydrolysis at different pH levels .

Q. What experimental approaches validate the compound’s proposed mechanism of action in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.